Cas no 2580182-03-0 (1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid)

1-[(Benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a chemically synthesized indole derivative featuring a benzyloxycarbonyl (Cbz) protecting group and dimethoxy substitutions at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocyclic frameworks. The Cbz group enhances stability and facilitates selective deprotection under mild conditions, while the dimethoxy substitutions influence electronic properties, making it useful for further functionalization. Its carboxylic acid moiety allows for additional derivatization, enabling applications in medicinal chemistry and material science. The compound’s well-defined structure and reactivity profile make it valuable for researchers developing pharmaceuticals or fine chemicals requiring precise molecular modifications.
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid structure
2580182-03-0 structure
Product name:1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No:2580182-03-0
MF:C19H19NO6
MW:357.357265710831
CID:6453108
PubChem ID:165893503

1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580182-03-0
    • EN300-27727485
    • 1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • Inchi: 1S/C19H19NO6/c1-24-13-8-15-14(17(9-13)25-2)10-16(18(21)22)20(15)19(23)26-11-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3,(H,21,22)
    • InChI Key: KQDOCSMZJYHDGV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=CC2=C1CC(C(=O)O)N2C(=O)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 357.12123733g/mol
  • Monoisotopic Mass: 357.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 85.3Ų

1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27727485-2.5g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-27727485-0.1g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
0.1g
$1056.0 2025-03-19
Enamine
EN300-27727485-10.0g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
10.0g
$5159.0 2025-03-19
Enamine
EN300-27727485-1.0g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
1.0g
$1200.0 2025-03-19
Enamine
EN300-27727485-0.05g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
0.05g
$1008.0 2025-03-19
Enamine
EN300-27727485-0.25g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
0.25g
$1104.0 2025-03-19
Enamine
EN300-27727485-5.0g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
5.0g
$3479.0 2025-03-19
Enamine
EN300-27727485-0.5g
1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid
2580182-03-0 95.0%
0.5g
$1152.0 2025-03-19

Additional information on 1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Introduction to 1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2580182-03-0)

1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid, identified by its CAS number 2580182-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and methoxy substituents at the 4th and 6th positions of the indole ring, contribute to its unique chemical properties and biological relevance.

The benzyloxy carbonyl moiety is a common protective group in peptide synthesis and has been widely used in the pharmaceutical industry to stabilize carboxylic acid functionalities during synthetic processes. This group can be selectively removed under specific conditions, making it an invaluable tool in the construction of more complex molecules. The 4,6-dimethoxy substituents enhance the lipophilicity of the indole core, which can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. These structural elements make1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid a promising candidate for further derivatization and exploration in drug discovery.

In recent years, indole derivatives have been extensively studied for their potential in various therapeutic areas, including cancer therapy, neurodegenerative diseases, and infectious diseases. The 2,3-dihydro-1H-indole scaffold is particularly interesting due to its ability to mimic natural products and bioactive peptides. Researchers have leveraged this scaffold to develop novel compounds with enhanced pharmacological properties. For instance, studies have shown that certain indole derivatives can modulate enzyme activity and receptor binding, leading to therapeutic effects.

The benzyloxy carbonyl group in1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid not only serves as a protective group but also as a key functional handle for further chemical modifications. This allows chemists to introduce additional substituents or linkages at specific positions on the indole ring, thereby tailoring the compound's biological activity. Such flexibility is crucial in medicinal chemistry, where precise control over molecular structure is essential for optimizing drug efficacy and safety.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex indole derivatives like1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have streamlined the synthesis of these molecules, making them more accessible for research purposes. These improvements have accelerated the discovery of novel bioactive compounds and expanded the toolkit available to medicinal chemists.

The 4,6-dimethoxy substituents play a critical role in determining the pharmacokinetic behavior of1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid. Methoxy groups are known to enhance lipophilicity while also influencing metabolic stability. This balance is essential for achieving optimal drug delivery and minimizing side effects. By carefully positioning these groups on the indole ring, researchers can fine-tune the compound's properties to meet specific therapeutic requirements.

In conclusion,1-[(benzyloxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2580182-03-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functional groups make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for indole derivatives, this compound is poised to play a crucial role in future drug discovery efforts.

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